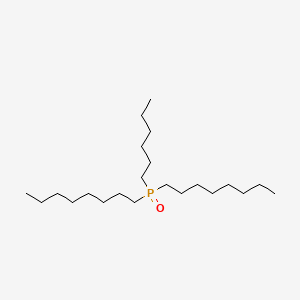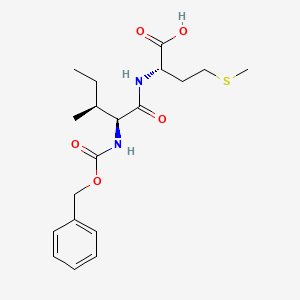
Titanium selenide
Overview
Description
Titanium selenide, also known as titanium diselenide, is an inorganic compound composed of titanium and selenium. It belongs to the family of metal dichalcogenides, which are compounds consisting of a metal and a chalcogen element.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium selenide can be synthesized by heating a mixture of titanium and selenium under an argon atmosphere. The crude product is typically purified by chemical vapor transport using iodine as the transport agent . The reaction can be represented as: [ \text{Ti} + 2\text{Se} \rightarrow \text{TiSe}_2 ]
Industrial Production Methods: In industrial settings, this compound is often produced using low-pressure chemical vapor deposition (LPCVD). This method involves the reaction of titanium tetrachloride with a selenoether complex under controlled conditions to deposit this compound films onto substrates .
Chemical Reactions Analysis
Types of Reactions: Titanium selenide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form titanium dioxide and selenium dioxide.
Reduction: It can be reduced to elemental titanium and selenium.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Intercalation: Alkali metal vapors or solutions.
Major Products:
Oxidation: Titanium dioxide and selenium dioxide.
Reduction: Elemental titanium and selenium.
Intercalation: Compounds like ( \text{M}_x\text{TiSe}_2 ).
Scientific Research Applications
Titanium selenide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biosensors.
Medicine: Explored for its potential in drug delivery systems.
Mechanism of Action
The mechanism by which titanium selenide exerts its effects is primarily related to its electronic properties. The compound has a layered structure with weak van der Waals interactions between the layers, allowing for easy intercalation of other elements. This property is exploited in applications such as battery technology, where intercalation of lithium ions into the this compound structure enhances battery performance .
Comparison with Similar Compounds
Titanium disulfide (TiS2): Similar layered structure and electronic properties but less toxic and lighter.
Molybdenum diselenide (MoSe2): Similar electronic properties but different metal center.
Tungsten diselenide (WSe2): Similar electronic properties but different metal center.
Uniqueness: Titanium selenide is unique due to its specific combination of electronic properties and structural characteristics. Its ability to undergo intercalation reactions makes it particularly valuable in battery technology and other applications requiring high electronic conductivity .
Properties
IUPAC Name |
bis(selanylidene)titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Se.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFBFRDZBFXEHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti](=[Se])=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiSe2, Se2Ti | |
| Record name | Titanium diselenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium_diselenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065239 | |
| Record name | Titanium selenide (TiSe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12067-45-7 | |
| Record name | Titanium selenide (TiSe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium selenide (TiSe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium selenide (TiSe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium selenide (TiSe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1594785.png)


